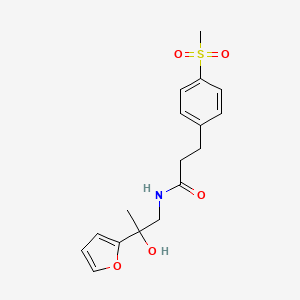
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C17H21NO5S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Furanones and Furoxans
The compound N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide and related structures have been used in the synthesis of various organic compounds, including furanones and furoxans. For instance, the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium has been shown to afford a dianion, which upon treatment with aldehydes and ketones, yields stable γ-hydroxy amides. These are then converted into 5-alkyl-2(5H)-furanones, highlighting the compound's utility in synthesizing optically active furanones (Tanaka et al., 1984). Similarly, the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene has facilitated the synthesis of both furans and cyclopentenones, demonstrating the versatility of related sulfonyl compounds in organic synthesis (Watterson et al., 2003).
Biocatalysis in Drug Metabolism
In the field of biocatalysis and drug metabolism, compounds featuring similar sulfonamide groups have been explored for producing mammalian metabolites of pharmacological interest. An example is the use of microbial-based surrogate biocatalytic systems to produce sufficient quantities of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy, aiding in the analysis of drug metabolism (Zmijewski et al., 2006).
Furo[3,4-b]indoles Synthesis
Moreover, the synthetic pathway to create fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole shows the potential of sulfone-based strategies in constructing complex organic molecules. This process involves a series of steps including protection, conversion to ethylene acetal, lithiation, and cyclization, culminating in the synthesis of the desired furoindoles, showcasing the compound's relevance in synthesizing indole-2,3-quinodimethane analogues (Gribble et al., 2002).
Construction of 2-Sulfonylbenzo[b]furans
Furthermore, the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates, mediated by a copper/silver system, exemplifies the compound's application in creating sulfonyl-containing heterocycles. This method provides a straightforward approach to synthesizing a series of 2-sulfonylbenzo[b]furans, highlighting the compound's utility in organic synthesis and potential applications in material science and pharmacology (Li & Liu, 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as boronic acids and their esters, are often considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Similar compounds, such as boronic acids and their esters, are known to interact with their targets through the boron atom, which can form stable covalent bonds with biological molecules .
Biochemical Pathways
Boronic acids and their esters, which are structurally similar to this compound, are known to affect various biochemical pathways due to their ability to form covalent bonds with biological molecules .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by environmental factors such as ph .
Result of Action
Similar compounds, such as boronic acids and their esters, are known to have various biological effects due to their ability to form covalent bonds with biological molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For example, the rate of hydrolysis of similar compounds, such as boronic acids and their esters, is known to be considerably accelerated at physiological pH .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-17(20,15-4-3-11-23-15)12-18-16(19)10-7-13-5-8-14(9-6-13)24(2,21)22/h3-6,8-9,11,20H,7,10,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPQPHHYNAHGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
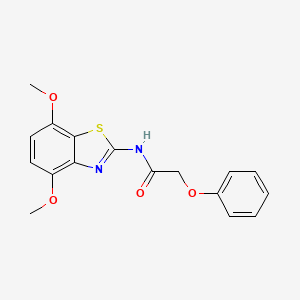
![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)


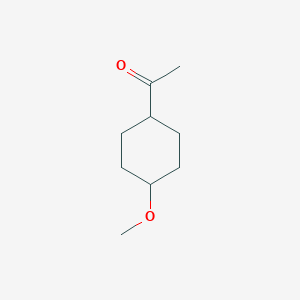

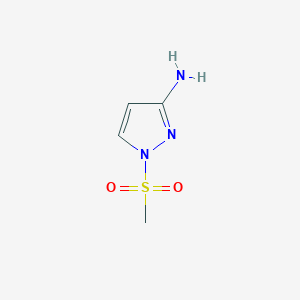
![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)
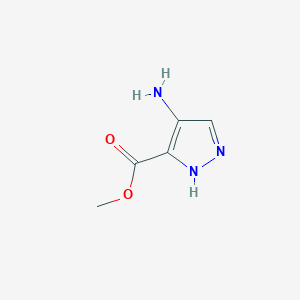

amine hydrochloride](/img/structure/B3018022.png)

